molecular formula C13H8Br2N2O3 B373724 2,5-dibromo-N-(4-nitrophenyl)benzamide

2,5-dibromo-N-(4-nitrophenyl)benzamide

Cat. No.: B373724
M. Wt: 400.02g/mol
InChI Key: MUEKIRIUUIUONA-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-(4-nitrophenyl)benzamide is a halogenated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzamide core and a 4-nitrophenyl group attached via an amide linkage. The compound’s synthesis typically involves condensation reactions between brominated benzoic acid derivatives and nitro-substituted anilines. For instance, analogous compounds like 3,5-dibromo-N-(4-hydroxyphenyl)benzamide (structurally similar but with hydroxyl and 3,5-bromo substitutions) are synthesized using DCC/DMAP catalytic systems, favoring amide bond formation over esterification .

Properties

Molecular Formula

C13H8Br2N2O3

Molecular Weight

400.02g/mol

IUPAC Name

2,5-dibromo-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H8Br2N2O3/c14-8-1-6-12(15)11(7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18)

InChI Key

MUEKIRIUUIUONA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-N-(4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation patterns, and attached aryl groups. Below is a comparative analysis:

Compound Name Substituents (Benzamide Core) Attached Group Key Properties Potential Applications References
2,5-Dibromo-N-(4-nitrophenyl)benzamide 2-Br, 5-Br 4-Nitrophenyl High electron-withdrawing effects; low solubility in polar solvents Polymer precursors, catalysis -
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide 3-Br, 5-Br 4-Hydroxyphenyl Moderate polarity; hydrogen-bonding capability Pharmaceutical intermediates
N-[2-[(4-Nitrophenyl)amino]ethyl]-benzamide derivatives (e.g., compound 45 in ) Variable (e.g., thiazolylmethylthio) 4-Nitrophenyl-ethylamino Enhanced lipophilicity; sulfur-containing motifs Anticancer/antiviral agents
Amisulpride (neuroleptic benzamide) Methoxy, sulfonyl 2-Methoxy-5-aminosulfonyl High CNS permeability; dopamine receptor affinity Antipsychotic drugs

Electronic and Steric Effects

  • Substituent Position : The 2,5-dibromo substitution in the target compound creates a para-directing electronic environment, whereas 3,5-dibromo analogs (e.g., ) exhibit meta-directing effects. This impacts reactivity in electrophilic substitution reactions .
  • Nitro vs. Hydroxyl Groups : The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, reducing solubility in aqueous media compared to hydroxyl-substituted analogs (e.g., 3,5-dibromo-N-(4-hydroxyphenyl)benzamide) .
  • Halogen vs.

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